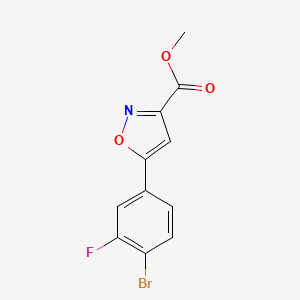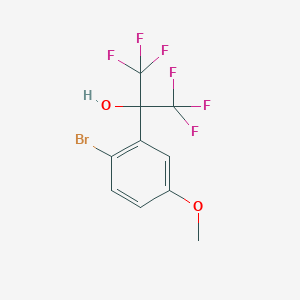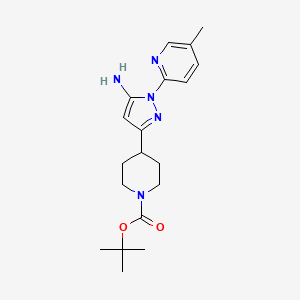
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876895 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of MFCD32876895 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of MFCD32876895.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
MFCD32876895 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur under specific conditions, where functional groups on MFCD32876895 are replaced by other groups. .
Applications De Recherche Scientifique
MFCD32876895 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, MFCD32876895 is used to study cellular processes and interactions due to its unique properties.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of MFCD32876895 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
MFCD32876895 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD32876894 and MFCD32876896 share structural similarities with MFCD32876895 but differ in their functional groups and reactivity.
Uniqueness: MFCD32876895 stands out due to its specific binding affinity to certain molecular targets, making it more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C19H25ClN4O5 |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
ethyl 5-(5-chloro-2-methoxyphenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C19H25ClN4O5/c1-6-28-17(25)16-22-15(13-11-12(20)7-8-14(13)27-5)23-24(16)10-9-21-18(26)29-19(2,3)4/h7-8,11H,6,9-10H2,1-5H3,(H,21,26) |
Clé InChI |
OVSUJBLNHXMYBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1CCNC(=O)OC(C)(C)C)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)



![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)




